Phosphorous acid--4-benzyl-3,5-dimethylphenol (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorous acid moiety attached to a benzyl group and a dimethylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) typically involves the reaction of phosphorous acid with 4-benzyl-3,5-dimethylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyl and dimethylphenol groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphates, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) can be compared with other similar compounds, such as:
Phosphorous acid–4-methylphenol (1/3): Similar structure but with a different substituent on the phenol ring.
Phosphorous acid–4-ethylphenol (1/3): Another similar compound with an ethyl group instead of a benzyl group.
Phosphorous acid–4-tert-butylphenol (1/3): Contains a tert-butyl group, leading to different chemical properties.
The uniqueness of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
62577-82-6 |
---|---|
Molecular Formula |
C45H51O6P |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
4-benzyl-3,5-dimethylphenol;phosphorous acid |
InChI |
InChI=1S/3C15H16O.H3O3P/c3*1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13;1-4(2)3/h3*3-9,16H,10H2,1-2H3;1-3H |
InChI Key |
HKZUCKPFZXRSNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.